N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound notable for its intricate structure, which combines various functional groups including aromatic, imidazole, and sulfanyl moieties. This compound is classified under the category of carboxamide derivatives, which are often explored for their biological activities, particularly in medicinal chemistry. Its IUPAC name reflects its detailed molecular architecture, which includes multiple substituents that contribute to its chemical behavior and potential applications in pharmaceuticals.
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves several key steps:
These synthetic routes highlight the compound's complexity and the precision required in organic synthesis to achieve the desired molecular structure.
The molecular formula for N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is . Key structural features include:
KMNUOUKMCYXJCM-UHFFFAOYSA-N
Cc1cccc(c1C)NC(CSc1ncc(c2ccc(cc2)OC)n1C)=O
This compound exhibits a complex architecture with multiple functional groups that influence its chemical properties and potential biological activity .
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide may undergo various chemical reactions typical for compounds containing amides and imidazole rings:
These reactions are significant in understanding how this compound can be utilized or modified for specific applications in medicinal chemistry .
The mechanism of action for N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is likely related to its interactions with biological targets such as enzymes or receptors. In medicinal chemistry contexts, it may act through:
The specific pathways involved could vary based on the structural modifications and intended therapeutic effects of this compound .
The physical and chemical properties of N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide include:
These properties suggest potential bioavailability characteristics relevant for pharmaceutical applications .
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide has potential applications in:
The unique combination of functional groups may allow this compound to serve as a versatile tool in drug discovery and development processes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2